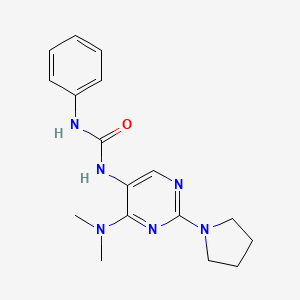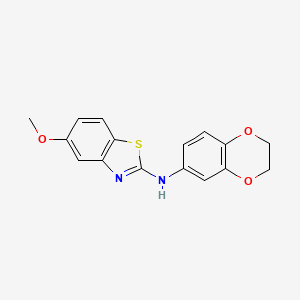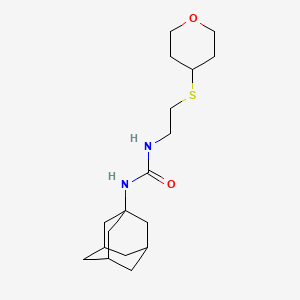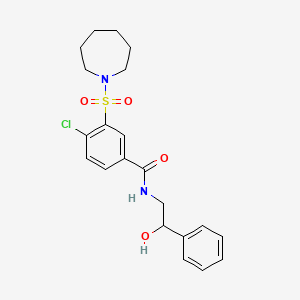
N-(4-(trifluoromethyl)phenyl)pivalamide
Vue d'ensemble
Description
“N-(4-(trifluoromethyl)phenyl)pivalamide” is a chemical compound with the CAS Number: 25617-34-9. It has a molecular weight of 245.24 and its IUPAC name is 2,2-dimethyl-N-[4-(trifluoromethyl)phenyl]propanamide . It is a white to yellow powder or crystals .
Molecular Structure Analysis
The InChI Code of “N-(4-(trifluoromethyl)phenyl)pivalamide” is 1S/C12H14F3NO/c1-11(2,3)10(17)16-9-6-4-8(5-7-9)12(13,14)15/h4-7H,1-3H3,(H,16,17). The InChI key is ZYJDCZQBRUWWOU-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“N-(4-(trifluoromethyl)phenyl)pivalamide” is a white to yellow powder or crystals . It has a molecular weight of 245.24 . Its calculated Log Po/w (iLOGP) is 2.51, indicating its lipophilicity . It has a water solubility of 0.0365 mg/ml .Applications De Recherche Scientifique
Nucleophilic Behavior and Antibacterial Evaluation
N-(4-(trifluoromethyl)phenyl)pivalamide demonstrates strong nucleophilic behavior and has been studied in various reactions, leading to the synthesis of compounds with potential antibacterial properties. These synthesized compounds have shown significant inhibition activity against various bacteria, including Pseudomonas aeruginosa, Bacillus subtilis, Bacillus cereus, and Sarcina lutea, while showing lower activity against Escherichia coli (Al-Romaizan, 2019).
Lithiation and Ring Substitution
Studies on the lithiation of N-(4-(trifluoromethyl)phenyl)pivalamide have shown variations in the site of lithiation, influencing the ring substitution patterns. This research contributes to understanding the directed lithiation processes, which are fundamental in organic synthesis (Smith, El‐Hiti, & Alshammari, 2012).
Spectroscopic Properties and Fluorescence
Research has been conducted on boron difluoride (BF2) complexes of N-(5-phenyl-2-pyrazinyl)pivalamide, revealing that these complexes show fluorescence in both solution and solid states. This study is significant for the design of BF2 complexes with solid-state fluorescence properties (Hachiya et al., 2016).
Directed Lithiation Factors
Investigations into the factors affecting directed lithiation of acylaminoaromatics, including N-(4-(trifluoromethyl)phenyl)pivalamide, have been conducted. These studies aim to understand the influence of various reagents and conditions on lithiation, which is crucial for predicting reaction outcomes in synthetic chemistry (Smith, Alshammari, & El‐Hiti, 2018).
Synthesis and Characterization in Polyimides
N-(4-(trifluoromethyl)phenyl)pivalamide has been used in the synthesis of polyimides with trifluoromethyl-substituted benzene in the side chain. These polyimides exhibit good solubility in organic solvents and have high glass-transition temperatures, making them valuable in materials science (Liu et al., 2002).
Gene Expression Inhibition
Studies have been conducted on the role of N-(4-(trifluoromethyl)phenyl)pivalamide derivatives in inhibiting NF-kappaB and AP-1 gene expression. These findings are significant for understanding the molecular mechanisms of transcription factors and their potential therapeutic applications (Palanki et al., 2000).
Photocatalysis
N-(4-(trifluoromethyl)phenyl)pivalamide has been explored in photocatalytic defluoroalkylation reactions, demonstrating its utility in synthesizing α,α-difluoro substituted aliphatic carboxylate esters. This research highlights its role in facilitating low-cost, efficient synthesis processes (Liu, Shen, & Shang, 2022).
Safety and Hazards
Propriétés
IUPAC Name |
2,2-dimethyl-N-[4-(trifluoromethyl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO/c1-11(2,3)10(17)16-9-6-4-8(5-7-9)12(13,14)15/h4-7H,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYJDCZQBRUWWOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=C(C=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(furan-2-yl)-2-hydroxypropyl)urea](/img/structure/B2815651.png)

![2-{1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]piperidin-4-yl}-N-isopropylacetamide](/img/no-structure.png)


![2-[(8-chloro-4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2815659.png)

![5-(Cyclopropylmethyl)-6-methyltriazolo[1,5-a]pyrazin-4-one](/img/structure/B2815662.png)
![N-methyl-2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2815665.png)
![2-[(2-Amino-3-bromophenyl)disulfanyl]-6-bromoaniline](/img/structure/B2815666.png)

![(4-Fluorophenyl)-[2-(2-hydroxyethoxy)ethyl]cyanamide](/img/structure/B2815668.png)